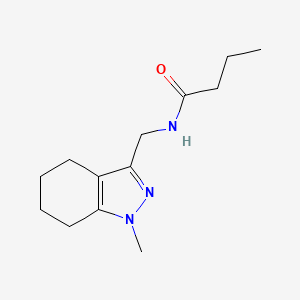
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a compound of significant interest within the chemical research community
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic pathway can be outlined as follows:
Step 1: Synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl intermediate through cyclization reactions involving appropriate carboxylic acids and hydrazides.
Step 2: Formation of the piperidin-1-yl ethanone scaffold by reacting the 3-substituted oxadiazole with suitable reagents like piperidinyl ketones under controlled conditions.
Step 3: Introduction of the cyclopentylthio group via thioetherification reactions using thiols and appropriate catalysts or reagents.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods often involve:
Continuous flow reactors for better control of reaction parameters.
Catalysts to improve reaction efficiency.
Advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Hydrogenation of functional groups under hydrogen gas in the presence of catalysts.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Saturated derivatives of the oxadiazole or piperidinyl rings.
Substitution: Functionalized aromatic or piperidinyl derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has applications in several research areas:
Chemistry: Studied for its unique reactivity patterns and potential as a building block for complex molecule synthesis.
Biology: Investigated for its potential biochemical interactions and as a probe in molecular biology studies.
Medicine: Explored for therapeutic applications, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
When compared to other similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone stands out due to its:
Unique Structural Features: Combination of a cyclopentylthio group with an oxadiazole ring and piperidinyl ethanone is relatively rare.
Specific Reactivity: Exhibits distinct reactivity patterns compared to simpler analogs.
Comparación Con Compuestos Similares
1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl piperidin-2-one.
3-(Cyclopentylthio)-1,2,4-oxadiazol-5-amine.
2-(o-Tolyl)-1,2,4-oxadiazol-5-yl methyl sulfide.
This intricate compound opens fascinating avenues for research across multiple scientific domains.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-16-7-2-5-11-19(16)22-23-20(27-24-22)13-17-8-6-12-25(14-17)21(26)15-28-18-9-3-4-10-18/h2,5,7,11,17-18H,3-4,6,8-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDEOSQBYWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2649432.png)
![N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2649434.png)




![5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one](/img/structure/B2649442.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2649445.png)
![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2649446.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)
